Thermodynamic Stabilization of RNA Duplexes via iG-iC Base Pairing Compared to Native G-C Pairs
The substitution of a standard G-C base pair with an isoguanosine-isocytidine (iG-iC) pair in an RNA duplex results in a measurable, sequence-dependent increase in thermodynamic stability [1]. In the sequence context 5'-GC-3'/3'-CG-5', each iG-iC replacement contributes an additional stabilizing free energy of -0.6 kcal/mol at 37 °C compared to the native G-C pair [1].
| Evidence Dimension | Duplex Stability (Free Energy Difference at 37 °C) |
|---|---|
| Target Compound Data | iG-iC pair in 5'-GC-3'/3'-CG-5' context: additional -0.6 kcal/mol stabilization |
| Comparator Or Baseline | Native G-C pair in same sequence context: 0.0 kcal/mol (baseline) |
| Quantified Difference | -0.6 kcal/mol per substitution (stabilization) |
| Conditions | RNA duplexes analyzed by UV optical melting in 1 M NaCl buffer [1] |
Why This Matters
This quantifies the enhanced, predictable stability isocytidine confers to oligonucleotides, a critical parameter for applications requiring robust duplex formation under physiological conditions.
- [1] Chen, X., Kierzek, R., & Turner, D. H. (2001). Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. Journal of the American Chemical Society, 123(7), 1267–1274. View Source
